Tert-butyl 2-(2-cyanoacetyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(2-cyanoacetyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H16N2O3 It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-cyanoacetyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with cyanoacetyl compoundsThe reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-cyanoacetyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide variety of products depending on the nucleophile used .
Scientific Research Applications
Tert-butyl 2-(2-cyanoacetyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-cyanoacetyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyanoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Similar in structure but with an oxoethyl group instead of a cyanoacetyl group.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of an azetidine ring
Uniqueness
Tert-butyl 2-(2-cyanoacetyl)azetidine-1-carboxylate is unique due to the presence of both the cyanoacetyl and azetidine moieties, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and development .
Properties
CAS No. |
887594-08-3 |
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Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl 2-(2-cyanoacetyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-5-8(13)9(14)4-6-12/h8H,4-5,7H2,1-3H3 |
InChI Key |
OOXZPWAZACIQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)CC#N |
Origin of Product |
United States |
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